4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the bromomethyl and trifluoromethyl substituents. The electronegativity of the bromine and fluorine atoms could result in interesting electronic properties .Chemical Reactions Analysis
The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The trifluoromethyl group, on the other hand, is quite stable but can participate in certain reactions under specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromomethyl and trifluoromethyl groups could impact properties such as polarity, boiling point, and stability .Scientific Research Applications
Copper-Catalyzed Chemoselective Synthesis
The compound has been utilized in the copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles, demonstrating a new protocol that affords these products in moderate to excellent yields with excellent regioselectivity (Jiaqing Lu et al., 2019).
Ultrasound-Assisted Regio-Selective Synthesis
Another application is seen in the indium bromide catalyzed, ultrasound-assisted, regio-selective synthesis of pyrazole-4-carboxylates, showcasing the efficiency of indium bromide catalyst under specific conditions (K. Prabakaran et al., 2012).
Versatile Precursors for Synthesis
Brominated trihalomethylenones, including variants of the compound , serve as versatile precursors for synthesizing a range of pyrazoles, indicating its utility in creating complex molecular architectures (M. Martins et al., 2013).
Catalytic Activity in Suzuki–Miyaura Cross-Coupling Reactions
The compound has been used to synthesize bulky pyrazole-based ligands, which were then utilized in the synthesis of bis(pyrazolyl)palladium(ii) complexes. These complexes have shown notable catalytic activity in Suzuki–Miyaura cross-coupling reactions (Edward Ocansey et al., 2018).
Domino Cyclization/Trifluoromethylation/Deprotection Synthesis
A copper-mediated synthesis approach for 4-(trifluoromethyl)pyrazoles using this compound demonstrates a one-step method that includes cyclization, trifluoromethylation, and detosylation, highlighting a convenient synthesis route for N-H pyrazole cores (Quan-Fu Wang et al., 2017).
Nematocidal Evaluation of Pyrazole Carboxamide Derivatives
Research into the bioactivity of pyrazole carboxamide derivatives, synthesized from starting materials including the compound of interest, revealed that some derivatives exhibit good nematocidal activity, indicating its potential in agrochemical applications (Wen Zhao et al., 2017).
Mechanism of Action
Target of Action
Compounds containing a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Without specific studies on this compound, it’s difficult to say exactly how it interacts with its targets. The trifluoromethyl group is known to undergo trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
Compounds containing a trifluoromethyl group can affect various biochemical pathways due to their role in pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
The trifluoromethyl group in other compounds is known to affect these properties .
Result of Action
Without specific studies, it’s difficult to say what the molecular and cellular effects of “4-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole” are. Compounds with a trifluoromethyl group can have various effects depending on their specific structure and targets .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can affect the action of many chemical compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2/c6-1-3-2-10-11-4(3)5(7,8)9/h2H,1H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVQREZRNOCOBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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